

Spectroscopic Profile of 2-Fluoro-6-methoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-6-methoxyaniline

Cat. No.: B1297489

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound **2-Fluoro-6-methoxyaniline** (CAS No. 446-61-7). This valuable substituted aniline serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents.^[1] A thorough understanding of its spectroscopic characteristics is essential for reaction monitoring, quality control, and structural elucidation of its derivatives.

Molecular and Physical Properties

| Property | Value | Reference |
|-------------------|--------------------------------------|-----------|
| Molecular Formula | C ₇ H ₈ FNO | |
| Molecular Weight | 141.14 g/mol | |
| Appearance | Clear, peach or khaki-colored liquid | |
| Boiling Point | ~208 °C | |
| Density | ~1.176 g/cm ³ | |

Spectroscopic Data

The following tables summarize the available spectroscopic data for **2-Fluoro-6-methoxyaniline**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------|--------------|-------------|-------------------|
| 6.58-6.71 | m | 3H | Aromatic H |
| 3.86 | s | 3H | -OCH ₃ |
| 3.75 | br s | 2H | -NH ₂ |

Spectrometer Frequency: 400 MHz, Solvent: CDCl₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹³C NMR data for **2-Fluoro-6-methoxyaniline** is not readily available in the public domain literature. Predicted chemical shifts based on computational models and comparison with similar structures suggest the following approximate ranges for the carbon signals.[\[2\]](#)[\[3\]](#)

| Chemical Shift (δ) ppm (Predicted) | Assignment |
|------------------------------------|-------------------|
| 145-155 | C-F |
| 140-150 | C-O |
| 125-135 | C-N |
| 110-125 | Aromatic C-H |
| 55-60 | -OCH ₃ |

Infrared (IR) Spectroscopy

Specific experimental IR absorption data for **2-Fluoro-6-methoxyaniline** is not detailed in the available literature. However, characteristic absorption bands for a primary aromatic amine with its functional groups would be expected in the following regions:

| Wavenumber (cm ⁻¹) (Expected) | Vibration |
|---|---|
| 3300-3500 | N-H stretch (pair of bands for primary amine) |
| 2850-3000 | C-H stretch (aromatic and methyl) |
| 1600-1650 | N-H bend |
| 1450-1600 | C=C stretch (aromatic ring) |
| 1200-1300 | C-O stretch (aryl ether) |
| 1000-1200 | C-F stretch |

Mass Spectrometry (MS)

| m/z | Ion | Method |
|-----|--------------------|--------|
| 142 | [M+H] ⁺ | LC-MS |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aniline derivatives, including **2-Fluoro-6-methoxyaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation:

- Approximately 5-10 mg of purified **2-Fluoro-6-methoxyaniline** is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
- The sample is thoroughly mixed to ensure homogeneity.

3.1.2. Data Acquisition:

- The NMR spectra are acquired on a 400 MHz spectrometer.

- For ^1H NMR, a standard single-pulse experiment is performed. Typically, 16 to 64 scans are accumulated with a relaxation delay of 1-5 seconds.
- For ^{13}C NMR, a proton-decoupled single-pulse experiment is utilized. Due to the low natural abundance of the ^{13}C isotope, a larger number of scans (1024 or more) is typically required, with a relaxation delay of 2 seconds.

3.1.3. Data Processing:

- The raw free induction decay (FID) data is processed using a Fourier transform.
- Phase and baseline corrections are applied to the resulting spectrum.
- Chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Neat Liquid):

- As **2-Fluoro-6-methoxyaniline** is a liquid, a neat spectrum can be obtained by placing a small drop of the sample between two salt plates (e.g., NaCl or KBr).
- The plates are gently pressed together to form a thin liquid film.

3.2.2. Data Acquisition:

- The salt plates are placed in the sample holder of an FTIR spectrometer.
- The spectrum is recorded over the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$).
- A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

3.3.1. Sample Preparation:

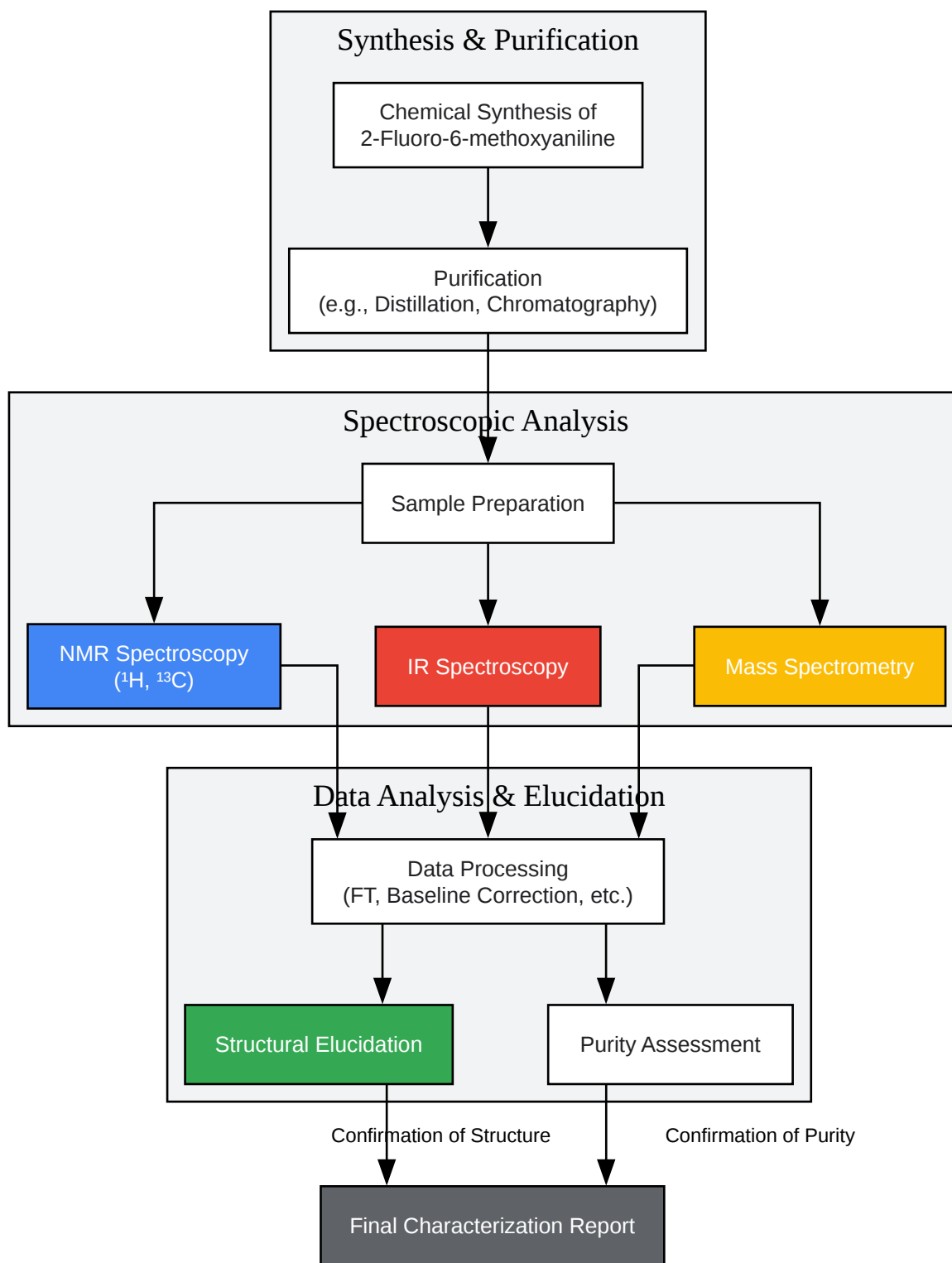
- A dilute solution of **2-Fluoro-6-methoxyaniline** is prepared by dissolving a small amount of the compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1-10 µg/mL.
- For positive ion mode analysis, a small amount of an acid (e.g., 0.1% formic acid) can be added to the solution to facilitate protonation.

3.3.2. Data Acquisition:

- The sample solution is introduced into the mass spectrometer, typically via liquid chromatography (LC-MS) or direct infusion.
- Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
- The mass spectrum is recorded in the positive ion mode to observe the protonated molecule $[M+H]^+$.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like **2-Fluoro-6-methoxyaniline**.



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Spectroscopic analysis workflow for **2-Fluoro-6-methoxyaniline**.

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